molecular formula C40H50N4O8S B12682122 Bis((8alpha,9R)-9-hydroxy-6'-methoxycinchonanium) sulphate CAS No. 85135-87-1

Bis((8alpha,9R)-9-hydroxy-6'-methoxycinchonanium) sulphate

Cat. No.: B12682122
CAS No.: 85135-87-1
M. Wt: 746.9 g/mol
InChI Key: RONWGALEIBILOG-VMJVVOMYSA-N
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Description

Bis((8alpha,9R)-9-hydroxy-6’-methoxycinchonanium) sulphate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is derived from cinchona alkaloids, which are naturally occurring in the bark of cinchona trees. The compound’s structure includes a sulphate group, making it a salt form that enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((8alpha,9R)-9-hydroxy-6’-methoxycinchonanium) sulphate typically involves multiple steps, starting from the extraction of cinchona alkaloids. The key steps include:

    Extraction: Cinchona alkaloids are extracted from the bark using solvents like ethanol or methanol.

    Hydroxylation: The extracted alkaloids undergo hydroxylation to introduce the hydroxy group at the 9th position.

    Methoxylation: The hydroxylated product is then methoxylated to add a methoxy group at the 6’ position.

    Sulphation: Finally, the compound is treated with sulphuric acid to form the sulphate salt.

Industrial Production Methods

In industrial settings, the production of Bis((8alpha,9R)-9-hydroxy-6’-methoxycinchonanium) sulphate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Large-scale extraction: Using industrial solvents and equipment to extract cinchona alkaloids.

    Automated hydroxylation and methoxylation: Employing automated systems to control reaction conditions precisely.

    Sulphation in large reactors: Conducting the sulphation step in large reactors to produce the final compound in bulk.

Chemical Reactions Analysis

Types of Reactions

Bis((8alpha,9R)-9-hydroxy-6’-methoxycinchonanium) sulphate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxy or methoxy groups.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminium hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated or demethoxylated products.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Bis((8alpha,9R)-9-hydroxy-6’-methoxycinchonanium) sulphate has diverse applications in scientific research:

    Chemistry: Used as a chiral catalyst in asymmetric synthesis.

    Biology: Employed in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential anti-malarial and anti-inflammatory properties.

    Industry: Utilized in the production of chiral drugs and fine chemicals.

Mechanism of Action

The mechanism of action of Bis((8alpha,9R)-9-hydroxy-6’-methoxycinchonanium) sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxy and methoxy groups facilitate binding to active sites, modulating the activity of enzymes and influencing biochemical pathways. The sulphate group enhances solubility, allowing better distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Quinine sulphate: Another cinchona alkaloid derivative with anti-malarial properties.

    Cinchonidine sulphate: Similar structure but different stereochemistry.

    Cinchonine sulphate: Lacks the methoxy group present in Bis((8alpha,9R)-9-hydroxy-6’-methoxycinchonanium) sulphate.

Uniqueness

Bis((8alpha,9R)-9-hydroxy-6’-methoxycinchonanium) sulphate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to other cinchona alkaloid derivatives.

Properties

CAS No.

85135-87-1

Molecular Formula

C40H50N4O8S

Molecular Weight

746.9 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfate

InChI

InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14-,19-,20+;/m00./s1

InChI Key

RONWGALEIBILOG-VMJVVOMYSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CC[NH+]3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CC[NH+]3C[C@@H]4C=C)O.[O-]S(=O)(=O)[O-]

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[NH+]3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[NH+]3CC4C=C)O.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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